Cas no 1889954-64-6 (3,3-difluoro-1-(1-methylpiperidin-4-yl)cyclobutan-1-amine)

3,3-Difluoro-1-(1-methylpiperidin-4-yl)cyclobutan-1-amine is a fluorinated cyclobutylamine derivative featuring a 1-methylpiperidin-4-yl substituent. This compound is of interest in medicinal chemistry due to its unique structural properties, combining a rigid cyclobutane core with fluorine atoms that enhance metabolic stability and binding affinity. The presence of the basic amine group and the piperidine moiety suggests potential applications as a building block for bioactive molecules, particularly in CNS-targeted therapeutics. Its well-defined stereochemistry and functional group compatibility make it a versatile intermediate for drug discovery and optimization. The difluorinated cyclobutane scaffold may also contribute to improved pharmacokinetic properties in lead compounds.
3,3-difluoro-1-(1-methylpiperidin-4-yl)cyclobutan-1-amine structure
1889954-64-6 structure
商品名:3,3-difluoro-1-(1-methylpiperidin-4-yl)cyclobutan-1-amine
CAS番号:1889954-64-6
MF:C10H18F2N2
メガワット:204.260129451752
CID:6189483
PubChem ID:115023497

3,3-difluoro-1-(1-methylpiperidin-4-yl)cyclobutan-1-amine 化学的及び物理的性質

名前と識別子

    • 3,3-difluoro-1-(1-methylpiperidin-4-yl)cyclobutan-1-amine
    • 1889954-64-6
    • EN300-1973529
    • インチ: 1S/C10H18F2N2/c1-14-4-2-8(3-5-14)9(13)6-10(11,12)7-9/h8H,2-7,13H2,1H3
    • InChIKey: LLGPFCHHDNUMJZ-UHFFFAOYSA-N
    • ほほえんだ: FC1(CC(C1)(C1CCN(C)CC1)N)F

計算された属性

  • せいみつぶんしりょう: 204.14380491g/mol
  • どういたいしつりょう: 204.14380491g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 214
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 29.3Ų

3,3-difluoro-1-(1-methylpiperidin-4-yl)cyclobutan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1973529-2.5g
3,3-difluoro-1-(1-methylpiperidin-4-yl)cyclobutan-1-amine
1889954-64-6
2.5g
$2969.0 2023-09-16
Enamine
EN300-1973529-1g
3,3-difluoro-1-(1-methylpiperidin-4-yl)cyclobutan-1-amine
1889954-64-6
1g
$1515.0 2023-09-16
Enamine
EN300-1973529-0.25g
3,3-difluoro-1-(1-methylpiperidin-4-yl)cyclobutan-1-amine
1889954-64-6
0.25g
$1393.0 2023-09-16
Enamine
EN300-1973529-0.5g
3,3-difluoro-1-(1-methylpiperidin-4-yl)cyclobutan-1-amine
1889954-64-6
0.5g
$1453.0 2023-09-16
Enamine
EN300-1973529-5.0g
3,3-difluoro-1-(1-methylpiperidin-4-yl)cyclobutan-1-amine
1889954-64-6
5g
$4391.0 2023-05-31
Enamine
EN300-1973529-0.05g
3,3-difluoro-1-(1-methylpiperidin-4-yl)cyclobutan-1-amine
1889954-64-6
0.05g
$1272.0 2023-09-16
Enamine
EN300-1973529-10.0g
3,3-difluoro-1-(1-methylpiperidin-4-yl)cyclobutan-1-amine
1889954-64-6
10g
$6512.0 2023-05-31
Enamine
EN300-1973529-5g
3,3-difluoro-1-(1-methylpiperidin-4-yl)cyclobutan-1-amine
1889954-64-6
5g
$4391.0 2023-09-16
Enamine
EN300-1973529-10g
3,3-difluoro-1-(1-methylpiperidin-4-yl)cyclobutan-1-amine
1889954-64-6
10g
$6512.0 2023-09-16
Enamine
EN300-1973529-1.0g
3,3-difluoro-1-(1-methylpiperidin-4-yl)cyclobutan-1-amine
1889954-64-6
1g
$1515.0 2023-05-31

3,3-difluoro-1-(1-methylpiperidin-4-yl)cyclobutan-1-amine 関連文献

3,3-difluoro-1-(1-methylpiperidin-4-yl)cyclobutan-1-amineに関する追加情報

Introduction to 3,3-Difluoro-1-(1-Methylpiperidin-4-yl)cyclobutan-1-amine (CAS No. 1889954-64-6)

3,3-Difluoro-1-(1-methylpiperidin-4-yl)cyclobutan-1-amine (CAS No. 1889954-64-6) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this article, we will delve into the chemical properties, synthesis methods, and recent research findings related to this compound.

The chemical structure of 3,3-difluoro-1-(1-methylpiperidin-4-yl)cyclobutan-1-amine is particularly noteworthy. The presence of difluoro substituents on the cyclobutane ring and the 1-methylpiperidine moiety imparts distinct physical and chemical properties to the molecule. These structural elements contribute to its stability, solubility, and bioavailability, making it an attractive candidate for drug development.

Recent studies have explored the synthesis of 3,3-difluoro-1-(1-methylpiperidin-4-yl)cyclobutan-1-amine using various methodologies. One notable approach involves the use of transition-metal-catalyzed reactions to efficiently construct the cyclobutane ring and introduce the difluoro substituents. This method has been optimized to achieve high yields and stereoselectivity, ensuring the production of the desired enantiomer with minimal side products.

In terms of its biological activity, 3,3-difluoro-1-(1-methylpiperidin-4-yl)cyclobutan-1-amine has demonstrated significant potential as a modulator of various receptors and enzymes. Research has shown that it can selectively bind to specific targets, such as serotonin receptors and monoamine oxidases (MAOs), which are implicated in several neurological disorders. This selective binding profile suggests that the compound could be developed into therapeutic agents for conditions such as depression, anxiety, and neurodegenerative diseases.

Clinical trials are currently underway to evaluate the safety and efficacy of 3,3-difluoro-1-(1-methylpiperidin-4-yl)cyclobutan-1-amine. Preliminary results have been encouraging, with the compound showing favorable pharmacokinetic properties and a favorable safety profile in preclinical studies. These findings have paved the way for further clinical investigations to explore its therapeutic potential in human subjects.

Beyond its potential as a therapeutic agent, 3,3-difluoro-1-(1-methylpiperidin-4-yl)cyclobutan-1-amine has also been studied for its utility in chemical biology research. Its unique structure makes it an excellent tool for probing the function of specific receptors and enzymes in cellular systems. By using this compound as a probe, researchers can gain valuable insights into the mechanisms underlying various biological processes.

In conclusion, 3,3-difluoro-1-(1-methylpiperidin-4-yl)cyclobutan-1-amine (CAS No. 1889954-64-6) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activity make it an attractive candidate for further development into therapeutic agents and research tools. As ongoing studies continue to uncover new insights into its properties and applications, this compound is likely to play an increasingly important role in advancing our understanding of complex biological systems and developing new treatments for various diseases.

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